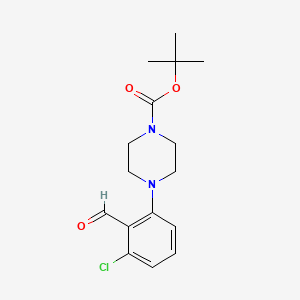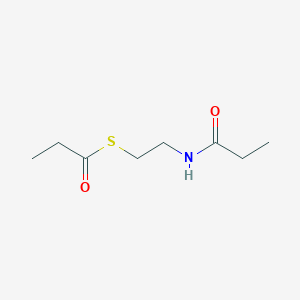![molecular formula C18H16N2O B12281188 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile is an organic compound with a complex structure that includes a biphenyl core, a carbonyl group, and a dimethylamino group attached to an acrylonitrile moiety
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Attachment of the Acrylonitrile Moiety: The acrylonitrile group can be attached through a Knoevenagel condensation reaction with malononitrile.
Dimethylamino Group Addition:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Addition: The acrylonitrile moiety can participate in addition reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)propionitrile: This compound has a similar structure but with a propionitrile group instead of an acrylonitrile group.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)butyronitrile: This compound features a butyronitrile group, leading to different chemical properties and reactivity.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)pentanonitrile: The presence of a pentanonitrile group in this compound results in unique applications and reactivity compared to the acrylonitrile derivative.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3/b17-13+ |
InChI Key |
AYEFOUQDSVWIDL-GHRIWEEISA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)



![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)





![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)


![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)
